Boc-lys(ME)2-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(ME)2-OH typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the epsilon-amino group. The general procedure includes the following steps :

Protection of the Amino Group: The amino group of lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution of tert-butyl alcohol at room temperature.

Methylation of the Epsilon-Amino Group: The protected lysine is then subjected to reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride. This step introduces two methyl groups to the epsilon-amino group, resulting in the formation of N,N-dimethyl-L-lysine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . The use of solid-phase synthesis allows for the efficient and high-yield production of the compound with minimal purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-lys(ME)2-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Various alkylating agents, such as methyl iodide or benzyl bromide

Major Products Formed

Deprotection: N,N-dimethyl-L-lysine

Substitution: N-substituted derivatives of N,N-dimethyl-L-lysine

Applications De Recherche Scientifique

Synthesis of Histone Tail Peptides

One of the primary applications of Boc-lys(ME)2-OH is in the synthesis of histone tail peptides, which are crucial for understanding epigenetic modifications. The compound facilitates the incorporation of methylated lysines into peptides, allowing researchers to study the effects of these modifications on gene expression and protein interactions.

Methodology

- Synthesis Route : The synthesis typically involves using dicyclohexylcarbodiimide as a coupling agent in dichloromethane. This method yields high purity products with an efficiency of up to 90% .

- Biological Relevance : Peptides synthesized using this compound exhibit resistance to enzymatic degradation by proteases such as trypsin, enhancing their stability in biological assays .

Optimization of Synthetic Receptors

This compound plays a significant role in the development of synthetic receptors that selectively bind methylated lysines. These receptors have applications in drug design and molecular recognition.

Case Study: Dimethyllysine Receptor

- Receptor Design : A new synthetic receptor was developed using this compound to enhance binding affinity for dimethyllysine (Kme2). The receptor demonstrated a 32-fold increase in binding affinity compared to previous designs, showcasing the compound's utility in improving molecular recognition .

- Electrostatic Interactions : Research indicates that variations in receptor design can significantly impact binding affinities and selectivity for different methylation states of lysine, providing insights into effective receptor design strategies .

Applications in Epigenetic Studies

The ability to synthesize peptides with specific methylation patterns using this compound has profound implications for epigenetic research. Methylation of lysines on histones is a key mechanism regulating gene expression.

Research Findings

- Peptide Stability : Peptides containing methylated lysines synthesized from this compound are more stable than their unmethylated counterparts, making them ideal for studying histone modifications and their effects on chromatin dynamics .

- Molecular Recognition : The development of synthetic receptors that can selectively bind to methylated lysines opens new avenues for understanding how these modifications influence protein interactions and cellular processes .

Data Table: Comparison of Synthesis Methods

| Methodology | Yield (%) | Stability | Application Area |

|---|---|---|---|

| Dicyclohexylcarbodiimide | 90 | High | Histone tail peptides |

| Dynamic combinatorial chemistry | Variable | Enhanced binding | Synthetic receptors |

| One-pot synthesis procedures | 81 - 94 | Moderate | General peptide synthesis |

Mécanisme D'action

The mechanism of action of Boc-lys(ME)2-OH primarily involves its role as a building block in peptide synthesis. The compound introduces N,N-dimethyl-L-lysine residues into peptides, which can affect the structure and function of the resulting peptides . The dimethylation of lysine residues can influence protein-protein interactions, gene regulation, and other biological processes .

Comparaison Avec Des Composés Similaires

Boc-lys(ME)2-OH can be compared with other similar compounds, such as:

Boc-Lys-OH: This compound is the non-methylated version of this compound and is used as a building block in peptide synthesis.

Fmoc-Lys(Me)2-OH: This compound is similar to this compound but uses a different protecting group (Fmoc) for the amino group.

Boc-N-Me-Leu-OH: This compound is a methylated derivative of leucine and is used in peptide synthesis.

The uniqueness of this compound lies in its ability to introduce dimethylated lysine residues into peptides, which can significantly impact the properties and functions of the resulting peptides .

Activité Biologique

Boc-lys(ME)2-OH, or Nα,Nε-bis(methyl)lysine, is a derivative of lysine that has garnered interest in biological and medicinal chemistry due to its potential applications in drug design and therapeutic interventions. This article explores the compound's biological activity, including its interactions with proteins, potential therapeutic applications, and relevant research findings.

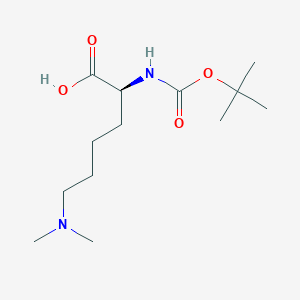

This compound has the following chemical structure:

- Molecular Formula : C13H26N2O4

- Molecular Weight : 270.36 g/mol

This compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amino group of lysine during chemical reactions.

1. Interaction with Proteins

This compound has been studied for its binding affinity to various proteins, particularly those involved in apoptosis regulation. A study utilizing molecular docking simulations indicated that Boc-D-Lys-OH (a related compound) showed significant binding affinities with anti-apoptotic proteins such as AKT1 and BCL-2. The binding energies were reported as follows:

| Protein | Binding Energy (kcal/mol) |

|---|---|

| AKT1 | -7.4 |

| BCL-2 | -6.4 |

| BCL-w | -6.9 |

| MCL-1 | -6.8 |

| Doxorubicin (Control) | -9.0 |

These results suggest that this compound may function as a potential inhibitor of these proteins, thereby promoting apoptosis in cancer cells .

2. Anticancer Potential

The ability of this compound to inhibit anti-apoptotic proteins positions it as a candidate for cancer therapy. In vitro studies have demonstrated that compounds with similar structures can enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .

3. Liposomal Drug Delivery Systems

Research has highlighted the use of liposomal formulations containing this compound for targeted drug delivery. Liposomes can encapsulate hydrophilic and hydrophobic drugs, improving their bioavailability and reducing systemic toxicity . The incorporation of this compound into liposomal systems may enhance the targeting of anticancer drugs to tumor sites while minimizing side effects.

Case Study 1: Molecular Docking Analysis

A detailed molecular docking study evaluated the interaction between Boc-D-Lys-OH and various anti-apoptotic proteins. The study utilized density functional theory (DFT) methods to optimize the molecular structure and predict binding affinities. The findings indicated that Boc-D-Lys-OH could serve as a lead compound for developing new anticancer agents targeting apoptosis pathways .

Case Study 2: Liposomal Formulations

In another study, liposomal formulations incorporating lysine derivatives were tested for their ability to deliver chemotherapeutic agents effectively. The results showed improved drug accumulation in tumor tissues and enhanced therapeutic efficacy compared to free drugs, suggesting that this compound could be beneficial in formulating new drug delivery systems .

Propriétés

IUPAC Name |

(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRFYHPDPDJSY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427025 | |

| Record name | BOC-LYS(ME)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65671-53-6 | |

| Record name | BOC-LYS(ME)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.